2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide
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Overview
Description
2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the sulfonamide family, which is known for its medicinal properties, particularly as antibacterial agents .
Preparation Methods
The synthesis of 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate . The reaction is carried out in N,N-dimethylformamide with a catalytic amount of lithium hydride to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the sulfonamide group.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antibacterial and enzyme inhibitory properties.
Industry: The compound can be used in the synthesis of other chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit enzymes such as carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site . This inhibition disrupts the enzyme’s normal function, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide include other sulfonamides such as:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: A related compound with similar antibacterial properties.
6-chloro-2-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-chromen-4-one oxime: Another compound with a similar structural motif but different biological activity.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-4,10,12-13,16H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIBLGAVMYAMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NS(=O)(=O)C3=CC=CC=C3Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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